![molecular formula C9H14ClN5O3 B12531669 2-[3-Chloro-4-(dimethylamino)phenyl]guanidine;nitric acid CAS No. 674333-68-7](/img/structure/B12531669.png)
2-[3-Chloro-4-(dimethylamino)phenyl]guanidine;nitric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-Chloro-4-(dimethylamino)phenyl]guanidine;nitric acid is a chemical compound that combines the guanidine functionality with a substituted phenyl groupThe presence of the guanidine group makes it a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Chloro-4-(dimethylamino)phenyl]guanidine typically involves the reaction of N-chlorophthalimide with isocyanides and amines. This one-pot approach provides a straightforward and efficient method to access diverse guanidines in yields up to 81% . The reaction conditions are mild, and the process features a wide substrate scope.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
化学反应分析
Types of Reactions
2-[3-Chloro-4-(dimethylamino)phenyl]guanidine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The guanidine group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate may be employed.
Reducing Agents: For reduction reactions, agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted guanidines, while oxidation and reduction reactions can modify the guanidine group or the phenyl ring.
科学研究应用
2-[3-Chloro-4-(dimethylamino)phenyl]guanidine has several scientific research applications, including:
Chemistry: It serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles.
Biology: The compound’s guanidine functionality plays key roles in various biological processes and can be used in biochemical research.
Medicine: Guanidine derivatives are often found in pharmaceuticals, and this compound may have potential therapeutic applications.
Industry: The compound can be used in the synthesis of other chemicals and materials, making it valuable in industrial applications.
作用机制
The mechanism of action of 2-[3-Chloro-4-(dimethylamino)phenyl]guanidine involves its interaction with molecular targets and pathways in biological systems. The guanidine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function. The specific molecular targets and pathways involved depend on the context of its use, such as in medicinal chemistry or biochemical research.
相似化合物的比较
Similar Compounds
Similar compounds to 2-[3-Chloro-4-(dimethylamino)phenyl]guanidine include other guanidine derivatives and substituted phenyl guanidines. Examples include:
N,N’-Disubstituted Guanidines: These compounds have similar guanidine functionality but with different substituents on the phenyl ring.
Phenylguanidines: Compounds with a phenyl group attached to the guanidine moiety, but with different substituents.
Uniqueness
The uniqueness of 2-[3-Chloro-4-(dimethylamino)phenyl]guanidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and dimethylamino groups on the phenyl ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
属性
CAS 编号 |
674333-68-7 |
|---|---|
分子式 |
C9H14ClN5O3 |
分子量 |
275.69 g/mol |
IUPAC 名称 |
2-[3-chloro-4-(dimethylamino)phenyl]guanidine;nitric acid |
InChI |
InChI=1S/C9H13ClN4.HNO3/c1-14(2)8-4-3-6(5-7(8)10)13-9(11)12;2-1(3)4/h3-5H,1-2H3,(H4,11,12,13);(H,2,3,4) |
InChI 键 |
AAQKGBZPAKMMOB-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=C(C=C(C=C1)N=C(N)N)Cl.[N+](=O)(O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


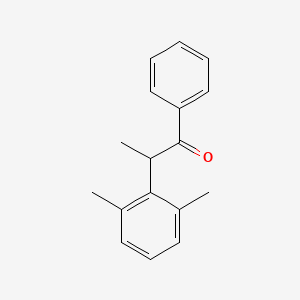
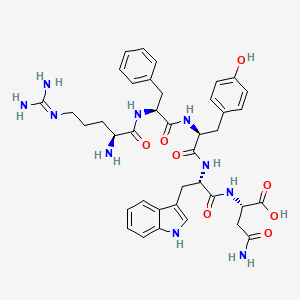
![1-(Ethenyloxy)-3-[(E)-(4-nitrophenyl)diazenyl]pentane-2,4-dione](/img/structure/B12531598.png)
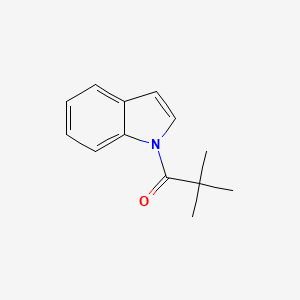

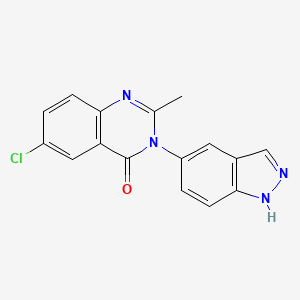

![3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12531612.png)

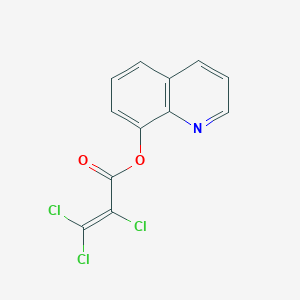
![1-[(Methyldisulfanyl)methyl]-4-nitrobenzene](/img/structure/B12531633.png)
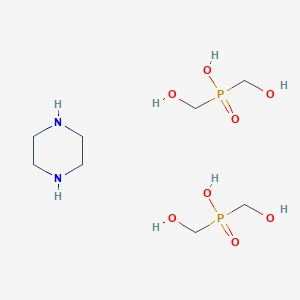

![N,N'-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12531654.png)
